1'-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Overview
Description
1’-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a brominated dimethoxyphenyl group attached to an indene-piperidine spiro system. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
The synthesis of 1’-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multiple steps, starting with the bromination of 2,4-dimethoxybenzene to form 5-bromo-2,4-dimethoxybenzene . This intermediate is then subjected to a series of reactions to introduce the spiro[indene-1,4’-piperidine] moiety. The specific conditions and reagents used can vary, but common methods include the use of strong acids or bases, and organic solvents such as tetrahydrofuran (THF) and methanol .
Chemical Reactions Analysis
1’-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
1’-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 1’-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its brominated dimethoxyphenyl group. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules and brominated aromatic compounds. For example:
1-Bromo-2,4-dimethoxybenzene: This compound shares the brominated dimethoxyphenyl group but lacks the spiro[indene-1,4’-piperidine] structure.
1-Indanones: These compounds have a similar indene core but differ in their functional groups and overall structure.
The uniqueness of 1’-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] lies in its combination of a spirocyclic system with a brominated aromatic ring, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1'-[(5-bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO2/c1-25-20-14-21(26-2)19(23)13-17(20)15-24-11-9-22(10-12-24)8-7-16-5-3-4-6-18(16)22/h3-8,13-14H,9-12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFOQIXHAKGCRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC3(CC2)C=CC4=CC=CC=C34)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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